1-Cyclohexyl-5-(3-oxobutyl)barbituric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vascular calcification is a common complication in patients with chronic kidney disease and is associated with an increased risk of cardiovascular events and mortality . Calciphylaxis is a severe form of vascular calcification that predominantly affects individuals with advanced kidney disease or those undergoing dialysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
SNF472 is synthesized from myo-inositol, a naturally occurring compound. The synthesis involves the phosphorylation of myo-inositol to produce myo-inositol hexaphosphate. This process typically requires the use of phosphorylating agents under controlled conditions to ensure the correct formation of the hexaphosphate structure .
Industrial Production Methods
Industrial production of SNF472 involves large-scale synthesis using similar phosphorylation techniques. The process is optimized to ensure high yield and purity of the final product. The compound is then formulated for intravenous administration, which is the preferred route for its therapeutic use .
Chemical Reactions Analysis
Types of Reactions
SNF472 primarily undergoes complexation reactions with calcium and phosphate ions. It does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions
The primary reagents involved in the reactions of SNF472 are calcium and phosphate ions. These reactions occur under physiological conditions, such as those found in the bloodstream of patients undergoing dialysis .
Major Products Formed
The major product formed from the reaction of SNF472 with calcium and phosphate ions is a stable complex that inhibits the formation and deposition of hydroxyapatite crystals, thereby preventing vascular calcification .
Scientific Research Applications
Mechanism of Action
SNF472 exerts its effects by directly inhibiting the formation and aggregation of calcium and phosphate crystals. It binds to these ions, preventing their combination to form hydroxyapatite, the primary mineral component of vascular calcifications . This inhibition reduces the deposition of ectopic calcium in the vascular system, thereby mitigating the progression of vascular calcification .
Comparison with Similar Compounds
Similar Compounds
Sodium thiosulfate: Another compound used to treat calciphylaxis, but with a different mechanism of action involving the dissolution of calcium deposits.
Etidronate: A bisphosphonate that inhibits bone resorption and has been studied for its effects on vascular calcification.
Cinacalcet: A calcimimetic agent that lowers parathyroid hormone levels and has indirect effects on calcium-phosphate metabolism.
Uniqueness of SNF472
SNF472 is unique in its direct mechanism of action, specifically targeting the formation of calcium-phosphate crystals. This specificity makes it a promising therapeutic agent for conditions involving vascular calcification, particularly in patients with chronic kidney disease .
Properties
CAS No. |
17148-43-5 |
---|---|
Molecular Formula |
C14H20N2O4 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
1-cyclohexyl-5-(3-oxobutyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H20N2O4/c1-9(17)7-8-11-12(18)15-14(20)16(13(11)19)10-5-3-2-4-6-10/h10-11H,2-8H2,1H3,(H,15,18,20) |
InChI Key |
OLQWIHDEPVAPJQ-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC1C(=O)NC(=O)N(C1=O)C2CCCCC2 |
Canonical SMILES |
CC(=O)CCC1C(=O)NC(=O)N(C1=O)C2CCCCC2 |
Synonyms |
1-Cyclohexyl-5-(3-oxobutyl)barbituric acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.